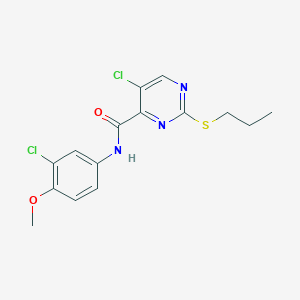

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Description

5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by:

- A 5-chloro substituent on the pyrimidine ring.

- A propylsulfanyl (C3H7S) group at position 2 of the pyrimidine.

- A carboxamide linker connecting the pyrimidine to a 3-chloro-4-methoxyphenyl aromatic group.

Properties

IUPAC Name |

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3O2S/c1-3-6-23-15-18-8-11(17)13(20-15)14(21)19-9-4-5-12(22-2)10(16)7-9/h4-5,7-8H,3,6H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQAIFYGRARORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include substituted anilines, pyrimidine derivatives, and thiol compounds. Common reaction conditions include:

Reagents: Chlorinating agents, methoxylating agents, and thiolation reagents.

Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

Catalysts: Acid or base catalysts to facilitate the reactions.

Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors or batch reactors. Optimization of reaction conditions for yield and purity is crucial.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom.

Reduction: Reduction reactions could target the nitro groups if present.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines, alcohols.

Major Products

The major products depend on the specific reactions and conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their differences:

Substituent Analysis

A. Pyrimidine Modifications

- Sulfanyl Chain Length : Replacement of propylsulfanyl (C3) with ethylsulfanyl (C2) (e.g., BH36809, 880396-07-6) reduces lipophilicity (predicted logP decreases by ~0.5 units) and may alter metabolic stability .

- Sulfonyl vs. Sulfanyl : Compounds like 873080-25-2 (ethylsulfonyl) introduce a sulfonyl group, enhancing polarity and hydrogen-bonding capacity compared to thioethers.

B. Aromatic Group Variations

- Position of Methoxy/Chloro : The target compound’s 3-chloro-4-methoxyphenyl group provides a unique electronic profile (electron-withdrawing Cl and electron-donating OMe), whereas analogs like BH36807 (2-methoxy) or 880396-07-6 (2-methoxy) exhibit steric and electronic differences impacting receptor binding .

- Heterocyclic Replacements : The benzothiazole group in introduces a fused aromatic system, likely improving π-π stacking but reducing solubility.

Pharmacological Implications

- Target Selectivity : The 3-chloro-4-methoxyphenyl group in the target compound may enhance affinity for kinases or G-protein-coupled receptors (e.g., GLP1R) compared to simpler phenyl derivatives .

- Bioavailability : Propylsulfanyl’s longer chain may improve membrane permeability relative to ethylsulfanyl analogs, though this could increase CYP450-mediated metabolism .

Biological Activity

5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated potent cytotoxic effects against various cancer cell lines. For instance, compound 16 from a related study showed effective inhibition of cell proliferation in MCF-7 and A549 cells with IC50 values of 0.09 µM and 0.03 µM, respectively .

Table 1: Cytotoxicity of Related Pyrimidine Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | MCF-7 | 0.09 |

| 16 | A549 | 0.03 |

| 25 | HCT-116 | <100 |

| 25 | PC3 | <100 |

The compound's structure, particularly the presence of electron-withdrawing groups, is critical for enhancing its anticancer efficacy.

Antimicrobial Activity

Pyrimidines are also recognized for their antimicrobial properties. Compounds related to the target compound were tested against several microbial strains, including E. coli, S. aureus, and C. albicans. The results indicated a lack of minimum inhibitory concentration (MIC) at varying concentrations from 0.5 to 256 µg/mL . However, modifications in the side chains of pyrimidines can lead to improved antimicrobial activity.

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, pyrimidines have been investigated for their anti-inflammatory effects. A compound structurally similar to our target was reported to exhibit significant inhibition of pro-inflammatory cytokines in vitro . This suggests that the compound may also possess therapeutic potential in treating inflammatory diseases.

Study on Anticancer Properties

In a recent study focusing on the anticancer effects of pyrimidine derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against multiple cancer cell lines. Among these, a derivative closely related to our target compound exhibited a remarkable ability to induce apoptosis in cancer cells through the inhibition of key metabolic pathways associated with cell growth .

Evaluation of Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various pyrimidine derivatives against clinical isolates of bacteria and fungi. The results demonstrated that certain modifications in the chemical structure significantly enhanced the antimicrobial activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide?

- Methodology : A modular approach is advised, starting with the pyrimidine core. Chlorination at the 5-position can be achieved using POCl₃ under reflux, followed by coupling with 3-chloro-4-methoxyaniline via a carbodiimide-mediated amidation (e.g., EDC/HOBt). The propylsulfanyl group is introduced through nucleophilic substitution at the 2-position using propane thiol and a base like NaH or K₂CO₃ in DMF .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to similar polarities of intermediates.

Q. How can structural confirmation be achieved for this compound?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, propylsulfanyl protons as a triplet near δ 1.0 ppm) .

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., pyrimidine ring planarity, dihedral angles between substituents) as demonstrated in related pyrimidine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₄Cl₂N₂O₂S requires m/z 385.02) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase inhibition assays).

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if rapid degradation (e.g., via CYP3A4) leads to false negatives .

- Structural Analog Comparison : Compare with derivatives (e.g., sulfone vs. sulfanyl groups) to identify pharmacophore contributions .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodology :

- LogP Adjustment : Introduce polar groups (e.g., morpholine) to reduce LogP >5, which may improve aqueous solubility .

- Prodrug Design : Mask the carboxamide as an ester to enhance bioavailability, as seen in related pyrimidine carboxamides .

- Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fraction, critical for dose calibration .

Q. How can computational modeling guide SAR studies for this compound?

- Methodology :

- Docking Simulations : Map interactions with target kinases (e.g., hinge region hydrogen bonding via carboxamide) using software like AutoDock Vina .

- QM/MM Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing chloro groups enhancing electrophilicity at the pyrimidine core) .

- ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., propylsulfanyl oxidation to sulfoxide) requiring experimental validation .

Data Analysis & Contradictions

Q. How to address inconsistent IC₅₀ values in kinase inhibition assays?

- Root Cause Analysis :

- ATP Competition : Higher ATP levels (e.g., 1 mM vs. 10 µM) reduce apparent potency. Normalize data to ATP Km values .

- Off-Target Effects : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuity .

- Experimental Mitigation : Use isoform-specific inhibitors (e.g., staurosporine for PKC) as controls .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodology :

- DSC/TGA : Detect melting point variations (>5°C differences indicate polymorphism) .

- PXRD : Compare diffraction patterns (e.g., peak splitting at 2θ = 15–20°) .

- Solid-State NMR : Resolve conformational differences (e.g., propylsulfanyl orientation) .

Experimental Design

Q. How to design a stability study for aqueous formulations of this compound?

- Protocol :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 1 week), UV light (ICH Q1B), and oxidants (H₂O₂).

- HPLC-MS Analysis : Track degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) .

- Excipient Screening : Test cyclodextrins or surfactants (e.g., Tween 80) to inhibit aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.